Cas no 126109-42-0 (4-carboxy-l-phenylalanine)

4-Carboxy-L-phenylalanine is a non-natural amino acid derivative featuring a carboxyl group at the para position of the phenyl ring. This modification enhances its utility in peptide synthesis and bioconjugation, offering a reactive handle for further functionalization. Its aromatic carboxyl group allows site-specific labeling, crosslinking, or immobilization in biochemical and pharmaceutical applications. The compound retains the stereochemical integrity of L-phenylalanine, ensuring compatibility with biological systems. Its structural properties make it valuable for designing enzyme inhibitors, probes, and modified peptides with tailored properties. The carboxyl group's reactivity also facilitates its use in metal-chelating or pH-sensitive constructs, broadening its applicability in research and drug development.
4-carboxy-l-phenylalanine structure
4-carboxy-l-phenylalanine structure
商品名:4-carboxy-l-phenylalanine
CAS番号:126109-42-0
MF:C10H11NO4
メガワット:209.198642969131
MDL:MFCD01318768
CID:897160
PubChem ID:1501862

4-carboxy-l-phenylalanine 化学的及び物理的性質

名前と識別子

    • 4-carboxy-l-phenylalanine
    • 4-Carboxyl-L-phenylalanine
    • H-p-Carboxy-Phe-OH
    • H-PHE(4-COOH)-OH
    • H-PHE(P-COOH)-OH
    • L-(4-CARBOXY)PHENYLALANINE
    • P-CARBOXY-L-PHENYLALANINE
    • P-CARBOXY-PHENYLALANINE
    • L-Phe(4-COOH)-OH
    • 4-CARBOXYPHENYLALANINE
    • CHEMBL4241273
    • CS-0357492
    • (S)-4-(2-Amino-2-carboxyethyl)benzoic acid
    • 126109-42-0
    • 4-[(2S)-2-AMINO-2-CARBOXYETHYL]BENZOIC ACID
    • L-Phenylalanine, 4-carboxy-
    • SCHEMBL93441
    • N12688
    • (S)-4-(2-Amino-2-carboxy-ethyl)-benzoic acid
    • MFCD01318768
    • (S)-4-(2-Amino-2-carboxyethyl)benzoicacid
    • MDL: MFCD01318768
    • インチ: 1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
    • InChIKey: YXDGRBPZVQPESQ-QMMMGPOBSA-N
    • ほほえんだ: OC([C@H](CC1C=CC(C(=O)O)=CC=1)N)=O

計算された属性

  • せいみつぶんしりょう: 209.06900
  • どういたいしつりょう: 209.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 436.7±40.0 °C at 760 mmHg
  • フラッシュポイント: 217.9±27.3 °C
  • PSA: 100.62000
  • LogP: 1.03950
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

4-carboxy-l-phenylalanine セキュリティ情報

4-carboxy-l-phenylalanine 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-carboxy-l-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB476478-250 mg
H-p-Carboxy-Phe-OH; .
126109-42-0
250mg
€342.40 2023-04-21
TRC
C176355-50mg
4-Carboxy-L-phenylalanine
126109-42-0
50mg
$ 92.00 2023-04-18
abcr
AB476478-1 g
H-p-Carboxy-Phe-OH; .
126109-42-0
1g
€657.50 2023-04-21
eNovation Chemicals LLC
Y1260493-5g
L-Phenylalanine, 4-carboxy-
126109-42-0 99% (HPLC)
5g
$2175 2024-06-08
A2B Chem LLC
AA35637-250mg
4-Carboxy-l-phenylalanine
126109-42-0 ≥ 99% (HPLC)
250mg
$200.00 2024-04-20
eNovation Chemicals LLC
Y1260493-1g
L-Phenylalanine, 4-carboxy-
126109-42-0 99% (HPLC)
1g
$700 2024-06-08
TRC
C176355-100mg
4-Carboxy-L-phenylalanine
126109-42-0
100mg
$ 138.00 2023-04-18
abcr
AB476478-100 mg
H-p-Carboxy-Phe-OH; .
126109-42-0
100mg
€206.10 2023-04-21
eNovation Chemicals LLC
Y1260493-250mg
L-Phenylalanine, 4-carboxy-
126109-42-0 99% (HPLC)
250mg
$390 2024-06-08
A2B Chem LLC
AA35637-100mg
4-Carboxy-l-phenylalanine
126109-42-0 ≥ 99% (HPLC)
100mg
$115.00 2024-04-20

4-carboxy-l-phenylalanine 関連文献

4-carboxy-l-phenylalanineに関する追加情報

Introduction to 4-carboxy-l-phenylalanine (CAS No. 126109-42-0)

4-carboxy-l-phenylalanine, chemically designated as N-(4-carboxyphenyl)-l-alanine, is a significant compound in the field of pharmaceutical chemistry and biochemistry. With the CAS number 126109-42-0, this molecule has garnered attention for its unique structural properties and potential applications in drug development and metabolic studies. The presence of both a carboxylic acid group and an l-phenylalanine moiety makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of peptide mimetics and enzyme inhibitors.

The compound’s significance is further underscored by its role in the investigation of enzymatic pathways and its potential as a precursor in the synthesis of more complex molecules. In recent years, advancements in computational chemistry have allowed researchers to predict the reactivity and stability of 4-carboxy-l-phenylalanine, facilitating its use in designing novel therapeutic agents. This has been particularly relevant in the development of protease inhibitors, where the phenylalanine scaffold is often employed to mimic natural substrates.

One of the most exciting areas of research involving 4-carboxy-l-phenylalanine is its application in the field of biodegradable polymers. The carboxylic acid functionality enables copolymerization with other monomers, leading to materials that exhibit controlled degradation rates. Such polymers are increasingly being explored for use in drug delivery systems, where their ability to release payloads in a controlled manner is highly advantageous. Recent studies have demonstrated that polymers incorporating 4-carboxy-l-phenylalanine can enhance the bioavailability of therapeutic proteins, making them promising candidates for clinical translation.

In addition to its applications in polymer chemistry, 4-carboxy-l-phenylalanine has shown promise in the study of neurological disorders. The phenylalanine moiety is known to interact with various neurotransmitter pathways, making it a valuable tool for investigating conditions such as Parkinson’s disease and Alzheimer’s disease. Researchers have utilized derivatives of 4-carboxy-l-phenylalanine to develop potential neuroprotective agents, leveraging its structural similarity to endogenous amino acids to enhance receptor binding affinity.

The synthesis of 4-carboxy-l-phenylalanine itself is another area where innovation has been prominent. Traditional synthetic routes often involve multi-step processes that can be inefficient and costly. However, recent advances in catalytic methods have enabled more streamlined production methods. For instance, asymmetric hydrogenation techniques have been employed to improve the yield and enantioselectivity of key intermediates, making large-scale production more feasible. These advancements not only reduce costs but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.

From a regulatory perspective, 4-carboxy-l-phenylalanine (CAS No. 126109-42-0) benefits from a well-established safety profile, which has facilitated its use in both academic research and industrial applications. Its non-toxic nature makes it suitable for use in environments where exposure to hazardous substances must be minimized. Furthermore, its stability under various storage conditions simplifies handling and transportation, reducing logistical challenges for researchers and manufacturers alike.

The compound’s versatility extends to its role as a chiral building block in organic synthesis. The l-stereoisomer specifically is particularly valuable for constructing enantiomerically pure compounds, which are often required for optimal biological activity. This has led to increased interest from pharmaceutical companies looking to develop single-enantiomer drugs that exhibit higher efficacy with fewer side effects. The ability to produce high-purity 4-carboxy-l-phenylalanine has therefore become crucial for advancing drug discovery efforts.

Recent publications have highlighted novel applications of 4-carboxy-l-phenylalanine in material science, particularly in the development of smart materials that respond to environmental stimuli such as pH changes or temperature variations. These responsive materials have potential uses in targeted drug delivery systems, where release can be triggered by physiological conditions within the body. The carboxylic acid group plays a key role in these applications by facilitating hydrogen bonding interactions with other functional groups on the polymer backbone.

In conclusion, 4-carboxy-l-phenylalanine (CAS No. 126109-42-0) represents a multifaceted compound with broad implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists, biologists, and material scientists alike. As research continues to uncover new applications for this molecule, its importance is likely to grow further, driving innovation in pharmaceuticals, biodegradable materials, and beyond.

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